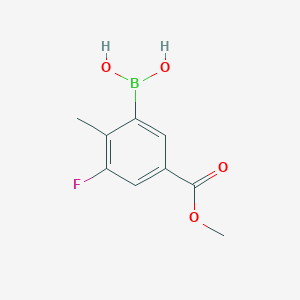

(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable complexes with diols, making it valuable in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Reaction of 3-fluoro-5-methoxycarbonylphenylboronic acid with methoxycarbonyl thionyl chloride: This method involves the reaction of 3-fluorophenylboronic acid with methoxycarbonyl thionyl chloride to produce 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid.

Reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride: This method involves the reaction of phenyl trifluoroborane with methoxycarbonyl thionyl chloride, followed by deoxygenation to generate the target product.

Industrial Production Methods

The industrial production of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced under inert gas conditions to prevent oxidation and degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and electrophiles (e.g., alkyl halides).

Major Products Formed

Oxidation: Phenols, quinones

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Boronic acids have been studied for their potential to improve the efficacy of cancer therapies. The incorporation of (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid into drug design can enhance bioavailability and selectivity towards cancer cells. For instance, boronic acids can form reversible covalent bonds with diols on glycoproteins, which may facilitate targeted drug delivery to cancerous tissues. This mechanism has been observed in compounds designed to deliver camptothecin selectively to cancer cells, leveraging the unique properties of boronic acids to enhance therapeutic outcomes .

1.2 Kinase Inhibition

Research indicates that boronic acid derivatives can act as effective inhibitors of various kinases, which are crucial in cancer progression. A study highlighted that modifications in the structure of boronic acids could lead to significant variations in their inhibitory activity against CLK1 kinase, a target in cancer treatment . The fluorine and methyl substitutions in the compound's structure have been identified as critical for enhancing activity against specific kinases.

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound serves as a reagent in cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecules. The compound's ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals . This application is particularly valuable in creating diverse molecular architectures with precise functional groups.

Theoretical Studies

3.1 Interaction with Biological Targets

Theoretical models have been developed to study the interaction of boronic acids with biological molecules such as insulin. These studies utilize computational docking techniques to predict binding affinities and conformational stability when boronic acids interact with insulin's active site. Such insights can inform the design of new therapeutic agents that leverage these interactions for better efficacy .

Case Studies

Wirkmechanismus

The mechanism of action of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid involves its ability to form stable complexes with diols. This property makes it valuable in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired biaryl products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group.

3-Fluoro-5-methylphenylboronic acid: Similar in structure but lacks the methoxycarbonyl group and has a methyl group instead.

3-Carbamoyl-5-fluorophenyl boronic acid: Similar in structure but has a carbamoyl group instead of the methoxycarbonyl group.

Uniqueness

(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is unique due to the presence of both the fluoro and methoxycarbonyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications .

Biologische Aktivität

(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications, including cancer treatment and enzyme inhibition.

The compound has the following chemical structure and properties:

- Molecular Formula : C10H12BFO3

- Molecular Weight : 213.01 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially leading to improved efficacy against specific targets.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies have shown that boronic acid derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

A case study involving similar compounds demonstrated that specific boronic acids could inhibit renal cancer and leukemia cell growth through mechanisms involving DNA damage and upregulation of p-H2AX, a marker for DNA double-strand breaks .

2. Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors. They can effectively inhibit proteases, which play critical roles in various biological processes, including cancer progression. For example, compounds similar to this compound have been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Effects : A study evaluated the effects of boronic acid derivatives on renal cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through specific signaling pathways .

- Proteasome Inhibition : Another investigation focused on the mechanism of action of boronic acids as proteasome inhibitors. It was found that they could effectively halt the progression of the cell cycle at the G2/M phase in certain cancer cell lines, leading to growth inhibition .

Eigenschaften

IUPAC Name |

(3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFPAOLDBQTBBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)F)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.